N-[2-(diethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride
Description
N-[2-(diethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride is a benzothiazole-derived compound featuring a furan-2-carboxamide backbone, a diethylaminoethyl side chain, and a 4-ethoxy substitution on the benzothiazole ring. The hydrochloride salt enhances its aqueous solubility, a critical property for pharmaceutical applications.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S.ClH/c1-4-22(5-2)12-13-23(19(24)16-10-8-14-26-16)20-21-18-15(25-6-3)9-7-11-17(18)27-20;/h7-11,14H,4-6,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAIATHALLAHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OCC)C(=O)C3=CC=CO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(diethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 424.0 g/mol. The structure includes a furan ring and a benzothiazole moiety, which are known to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate electrophiles.
- Introduction of the Diethylamino Group : This is done via alkylation reactions.
- Furan Carboxamide Formation : The furan ring is synthesized from suitable precursors followed by carboxamide formation.
Antitumor Activity
Recent studies have indicated that derivatives of benzothiazole, including this compound, exhibit significant antitumor activity. For instance:
- Mechanism : The compound may inhibit key signaling pathways involved in tumor growth, such as the BRAF(V600E) and EGFR pathways, which are critical in various cancers .
- Case Study : In vitro tests on human cancer cell lines have demonstrated that compounds with similar structures can induce apoptosis and inhibit cell proliferation effectively .
Antimicrobial Properties
There is substantial evidence supporting the antimicrobial activity of benzothiazole derivatives:
- Antibacterial and Antifungal Effects : Compounds similar to this compound have been shown to possess broad-spectrum antibacterial and antifungal properties. For example, minimal inhibitory concentrations (MICs) against various pathogens have been reported .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are also noteworthy:
- Mechanism : It may exert its effects by inhibiting pro-inflammatory cytokines and modulating immune responses.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Significant inhibition of cancer cell lines | |
| Antimicrobial | Effective against bacteria and fungi | |
| Anti-inflammatory | Modulation of cytokine production |
Case Studies
- Antitumor Activity in Cell Lines : A study evaluated the effects of various benzothiazole derivatives on MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines. Results showed that certain derivatives led to a reduction in cell viability by over 70% at specific concentrations .
- Antimicrobial Testing : Another research focused on evaluating the antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Candida albicans. The tested compound exhibited MIC values comparable to standard antibiotics, indicating its potential as a therapeutic agent.
Comparison with Similar Compounds
Structural and Functional Group Analysis
*Calculated based on molecular formula.
Key Differences and Implications
Benzothiazole vs. Benzothiazoles are often associated with kinase inhibition or antimicrobial activity, whereas thiazoles may exhibit varied bioactivity depending on substituents.
Substituent Effects: The 4-ethoxy group in the target compound likely reduces metabolic degradation compared to electron-withdrawing groups (e.g., bromo in 1171087-47-0) . Ethoxy may also improve membrane permeability due to moderate lipophilicity. The diethylaminoethyl side chain, common to the target compound and 1171087-47-0 , introduces a cationic charge at physiological pH, enhancing interaction with anionic biological targets (e.g., DNA or phospholipid membranes).
Salt Forms and Solubility: The hydrochloride salt in the target compound and 2-(diethylamino)ethyl chloride hydrochloride significantly improves water solubility compared to non-ionic analogs like 923226-70-4 . This property is critical for drug formulation and bioavailability.
Functional Group Diversity: The furan-2-carboxamide group in the target compound and 923226-70-4 provides a rigid, planar structure that may facilitate binding to hydrophobic pockets in proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
